molecular formula C21H32BFN2O4 B11830904 Tert-butyl 4-(3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate

Tert-butyl 4-(3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate

Cat. No.: B11830904
M. Wt: 406.3 g/mol
InChI Key: UONPKYULBOGWAV-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a tert-butyl carbamate group and a phenyl ring bearing a fluoro substituent and a dioxaborolane moiety

Preparation Methods

The synthesis of Tert-butyl 4-(3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the piperazine ring, followed by the introduction of the tert-butyl carbamate group. The phenyl ring is then functionalized with the fluoro substituent and the dioxaborolane moiety. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 4-(3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Tert-butyl 4-(3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with hydroxyl and amino groups in proteins, affecting their function. This interaction can modulate enzyme activities and signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of Tert-butyl 4-(3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazine-1-carboxylate lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

Molecular Formula

C21H32BFN2O4

Molecular Weight

406.3 g/mol

IUPAC Name

tert-butyl 4-[3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazine-1-carboxylate

InChI

InChI=1S/C21H32BFN2O4/c1-19(2,3)27-18(26)25-10-8-24(9-11-25)17-13-15(12-16(23)14-17)22-28-20(4,5)21(6,7)29-22/h12-14H,8-11H2,1-7H3

InChI Key

UONPKYULBOGWAV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)N3CCN(CC3)C(=O)OC(C)(C)C

Origin of Product

United States

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